3-Iodo-1-methyl-pyrazole-4-carbonitrile
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Overview
Description
3-Iodo-1-methyl-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₅H₄IN₃ It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-pyrazole-4-carbonitrile typically involves the iodination of 1-methyl-pyrazole-4-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups can be synthesized.
Scientific Research Applications
3-Iodo-1-methyl-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to changes in their function or stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-Iodo-1-methyl-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the 3-position and the nitrile group at the 4-position allows for versatile chemical modifications and applications in various fields.
This compound’s unique structure and reactivity make it a valuable tool in synthetic chemistry and a promising candidate for further research in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C5H4IN3 |
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Molecular Weight |
233.01 g/mol |
IUPAC Name |
3-iodo-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H4IN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 |
InChI Key |
JWZBWMVAGGUXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)I)C#N |
Origin of Product |
United States |
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